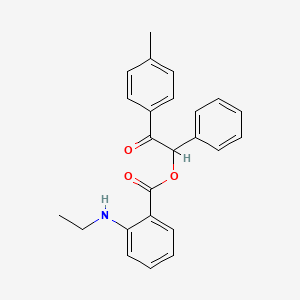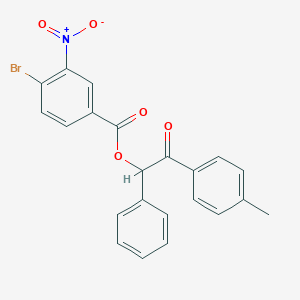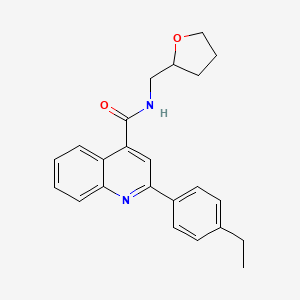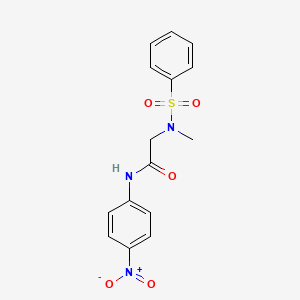![molecular formula C18H19ClN4O5S B4012537 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012537.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide
説明
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions to achieve high optical purities and structural specificity. Optically active derivatives have been synthesized with significant pharmacological investigations pointing towards specific enantiomers showing desired activity. This synthesis process often includes the use of specific catalysts and reaction conditions to achieve the target compound with high purity and yield (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide has been characterized through various spectroscopic and structural analysis methods. Studies have utilized FTIR, FT-Raman, NMR, and X-ray diffraction to elucidate the structure, confirming the presence of specific functional groups and the overall geometry of the molecule. These analyses have demonstrated the compound's stability and provided insight into its reactivity and interaction with biological targets (Sarojini et al., 2013).
Chemical Reactions and Properties
The compound undergoes various chemical reactions based on its functional groups. Its reactivity has been explored in contexts such as antimicrobial activity and interaction with specific enzymes, showcasing its potential as a pharmacological agent. The presence of the nitrophenyl and piperazinyl sulfonyl groups contributes to its unique chemical properties and reactivity profile, enabling its application in diverse chemical and biological processes (Patel et al., 2011).
Physical Properties Analysis
The physical properties of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide, such as solubility, melting point, and crystal structure, have been studied to understand its behavior under various conditions. These properties are crucial for determining its suitability in different applications, especially in pharmaceutical formulations. The compound's crystalline structure and thermal stability have been specifically examined to assess its robustness and potential shelf life (Naveen et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of this compound have focused on its reactivity with different chemical agents and under various conditions. Studies have looked into its potential as a catalyst, its interaction with biological molecules, and its behavior in chemical synthesis. These properties are essential for understanding how the compound can be utilized in medicinal chemistry and other chemical research domains (Wang et al., 2006).
特性
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c1-21-8-10-22(11-9-21)29(27,28)17-12-13(6-7-14(17)19)18(24)20-15-4-2-3-5-16(15)23(25)26/h2-7,12H,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDCUQGZHELKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012492.png)
![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)

![4-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4012512.png)

![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)
![2-(4-fluorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4012522.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)